Product packaging for Ethyl 3-(2-methoxyphenyl)propanoate(Cat. No.:CAS No. 70311-27-2)

Ethyl 3-(2-methoxyphenyl)propanoate

Cat. No.: B3056311
CAS No.: 70311-27-2
M. Wt: 208.25 g/mol
InChI Key: NSYRTEICIYAZDK-UHFFFAOYSA-N
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Description

General Overview of Ester Functional Groups in Organic Synthesis

In the field of organic chemistry, a functional group is a specific group of atoms or bonds within a molecule that is responsible for the characteristic chemical reactions of that molecule. Esters represent a crucial class of organic compounds characterized by a carbonyl group (C=O) bonded to an oxygen atom, which is in turn attached to another carbon group. The general structure is often represented as R-COOR', where R and R' are alkyl or aryl groups. nih.gov

Esters are widely utilized in organic synthesis for several reasons. They are relatively stable and less reactive than other carbonyl compounds like acid chlorides or anhydrides, yet they can be readily converted into other functional groups. nih.gov Common reactions involving esters include hydrolysis back to a carboxylic acid and an alcohol, transesterification to form a different ester, and reduction to yield primary alcohols. They can also react with Grignard reagents to form tertiary alcohols. The polarity of esters is lower than that of alcohols or carboxylic acids of similar molecular weight, which affects their physical properties such as boiling points and solubility. nih.gov

The synthesis of esters is most classically achieved through the Fischer esterification, a reaction involving a carboxylic acid and an alcohol in the presence of an acid catalyst. libretexts.orgathabascau.ca This equilibrium reaction's yield can be maximized by using an excess of one reactant or by removing water as it forms. libretexts.org Other methods include the reaction of alcohols with more reactive carboxylic acid derivatives like acid chlorides and acid anhydrides. athabascau.ca

Significance of Methoxyphenyl Moieties in Chemical Structures

The methoxyphenyl moiety consists of a methoxy (B1213986) group (-OCH₃) attached to a phenyl ring. The position of the methoxy group (ortho, meta, or para) significantly influences the electronic properties and reactivity of the aromatic ring. The oxygen atom of the methoxy group has lone pairs of electrons that it can donate to the aromatic ring through resonance, making the ring more electron-rich. This electron-donating nature activates the ring towards electrophilic aromatic substitution reactions.

Methoxyphenyl groups are integral components in a vast array of biologically active molecules and natural products. For instance, chalcones containing methoxy groups have been investigated for their potent cytotoxic activity. mdpi.com The presence of methoxyphenyl groups can influence a molecule's pharmacological profile, affecting its binding affinity to biological targets and its metabolic stability. researchgate.net The specific positioning of the methoxy group can lead to different biological activities and interactions within crystal structures. prepchem.comprepchem.com

Contextualization of Ethyl 3-(2-methoxyphenyl)propanoate within Ester and Aromatic Compound Classes

This compound belongs to the family of aromatic propanoates. Structurally, it is an ester, featuring an ethyl group attached to the oxygen of the carboxylate. The "propanoate" part indicates a three-carbon chain, and the "3-(2-methoxyphenyl)" specifies that a methoxyphenyl group is attached to the third carbon of this chain, with the methoxy group at the ortho (position 2) of the phenyl ring.

This compound is one of three positional isomers, with the others being ethyl 3-(3-methoxyphenyl)propanoate and ethyl 3-(4-methoxyphenyl)propanoate. nih.gov The position of the methoxy group influences the compound's physical and chemical properties. As an ester, it can undergo typical ester reactions such as hydrolysis and reduction. As an aromatic compound, the electron-rich phenyl ring, activated by the ortho-methoxy group, can participate in electrophilic substitution reactions. The compound serves as a valuable intermediate in organic synthesis, for example, in the preparation of more complex molecules through reactions at the ester group or on the aromatic ring. operachem.com

Chemical and Physical Properties

The properties of this compound can be compared with its isomers to understand the influence of the methoxy group's position.

Research and Synthesis

The synthesis of this compound can be achieved through several established methods in organic chemistry. A primary route is the Fischer esterification of 3-(2-methoxyphenyl)propanoic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. libretexts.orgacs.org This method is a cost-effective and common industrial process for ester production.

Another synthetic approach involves the hydrogenation of the corresponding unsaturated ester, ethyl 3-(2-methoxyphenyl)acrylate. This reduction of the carbon-carbon double bond can be achieved using catalysts such as palladium on carbon (Pd/C).

Research into related compounds provides insights into the reactivity and potential applications of this compound. For instance, the formylation of the related ethyl 3-(3-methoxyphenyl)propionate at the alpha-position to the ester demonstrates the potential for functionalization at this site. Furthermore, biotechnological methods using enzymes like Old Yellow Enzymes (OYEs) have been developed for the enantioselective synthesis of related aromatic propanoates, indicating a move towards greener and more specific synthetic strategies.

Table of Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B3056311 Ethyl 3-(2-methoxyphenyl)propanoate CAS No. 70311-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(2-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYRTEICIYAZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342070
Record name Ethyl 3-(2-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70311-27-2
Record name Ethyl 3-(2-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for Ethyl 3 2 Methoxyphenyl Propanoate and Analogous Compounds

Conventional Chemical Synthesis Approaches

Esterification Reactions

Esterification is a fundamental and widely used method for the synthesis of ethyl 3-(2-methoxyphenyl)propanoate. This reaction typically involves the direct reaction of 3-(2-methoxyphenyl)propanoic acid with ethanol (B145695) in the presence of an acid catalyst.

The general reaction is as follows:

CH₃OC₆H₄CH₂CH₂COOH + C₂H₅OH ⇌ CH₃OC₆H₄CH₂CH₂COOC₂H₅ + H₂O

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product side, excess ethanol is often used, or the water formed during the reaction is removed.

Studies have investigated the influence of various parameters on the esterification process. For instance, the reactivity of the carboxylic acid can be influenced by the presence of substituents on the alkyl chain. ceon.rs The reaction temperature also plays a crucial role, with higher temperatures generally leading to faster reaction rates and higher yields up to an optimal point. ceon.rs For example, the esterification of propanoic acid with 1-propanol (B7761284) showed a significant increase in conversion from 42.3% to 85.6% after 30 minutes when the temperature was raised from 35°C to 65°C. ceon.rs

Reactant 1Reactant 2CatalystTemperature (°C)Reaction Time (min)Conversion (%)
Propanoic acid1-PropanolH₂SO₄3521083.7
Propanoic acid1-PropanolH₂SO₄6521096.9

Condensation Reactions

Condensation reactions provide versatile pathways to construct the carbon skeleton of this compound and its analogs. These methods often involve the formation of carbon-carbon bonds to create precursors that are subsequently converted to the target ester.

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketone. wikipedia.orgmasterorganicchemistry.com A variation of this reaction can be used to synthesize α-alkoxy-cinnamates, which are valuable intermediates. For example, the condensation of p-anisaldehyde with ethyl ethoxyacetate using potassium tert-butoxide as a base can produce an α-ethoxy-cinnamate derivative. acs.orgacs.org This process has been successfully scaled up to a 2000-L scale. acs.orgacs.org

The mechanism involves the deprotonation of the α-carbon of the ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the second reactant. wikipedia.org Elimination of an alkoxide group then leads to the final product. masterorganicchemistry.com

Reactant 1Reactant 2BaseSolventTemperature (°C)
p-AnisaldehydeEthyl ethoxyacetatetBuOKTHF-10

The Claisen-Schmidt condensation is a related reaction that involves the reaction of an aldehyde or ketone with an enolizable ester. This method is particularly useful for preparing α,β-unsaturated esters, which can be precursors to the target saturated esters through subsequent reduction steps. While not a direct route to this compound, it is a key method for creating the necessary carbon framework. The reaction typically uses a base catalyst, and the choice of base is critical to prevent side reactions like saponification. libretexts.org

The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a malonic ester, in the presence of a weak base. purechemistry.orgthermofisher.comwikipedia.org This reaction is highly efficient for producing α,β-unsaturated esters. For instance, 2-methoxybenzaldehyde (B41997) can react with a thiobarbituric acid in the presence of piperidine (B6355638) to form a conjugated enone. wikipedia.org

The mechanism involves the formation of an enolate from the active methylene compound, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde or ketone, followed by dehydration. purechemistry.orgpsiberg.com The Doebner modification of this reaction uses pyridine (B92270) as a solvent and can lead to decarboxylation when one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org

Aldehyde/KetoneActive Methylene CompoundCatalystProduct Type
AldehydeMalonic esterWeak amine baseα,β-unsaturated dicarbonyl
KetoneAcetylacetoneWeak amine baseα,β-unsaturated dicarbonyl

Alkylation and Arylation Strategies

Alkylation and arylation reactions are crucial for introducing the methoxy (B1213986) group onto the phenyl ring, a key structural feature of the target compound. These strategies often involve the modification of a precursor molecule that already contains the propanoate side chain.

The direct alkylation of phenols is a common method for synthesizing methoxy-substituted aromatic compounds. However, this reaction typically favors substitution at the ortho and para positions relative to the hydroxyl group. google.com To achieve meta-substitution, multi-step synthetic routes are often necessary. google.com

Another approach is the demethylation of m-methoxy phenols to create m-aryloxy phenols, followed by appropriate functional group manipulations. mdpi.comencyclopedia.pub Reagents like boron tribromide (BBr₃) are effective for the removal of methyl groups from methoxy-substituted derivatives. mdpi.com

Furthermore, copper-catalyzed Ullmann-type reactions can be employed to form the ether linkage. For example, resorcinol (B1680541) can be coupled with aryl iodides using a copper iodide catalyst to produce aryloxy phenols. mdpi.com

Reduction and Oxidation Reactions

The synthesis of this compound and its analogs can be achieved through the reduction of suitable carbonyl precursors. A key strategy involves the reduction of α,β-unsaturated esters. For instance, the corresponding cinnamate (B1238496) ester can be hydrogenated to yield the desired propanoate. This transformation typically employs a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds by the addition of hydrogen across the double bond of the cinnamate, leading to the saturated propanoate ester.

Another reductive approach starts from α-oximino ketones. The synthesis of erythro-2-acetamido-3-hydroxy-3-(4-methoxyphenyl)propionic ethyl ester, an analog, has been achieved through the hydrogenation of (E)-ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate. A proposed mechanism for this stereospecific reaction suggests that the polar oxygen and nitrogen atoms of the substrate adsorb onto the catalyst surface, forming a rigid, ring-like structure that directs the hydrogenation to yield a single racemic modification.

Oxidative methods provide an alternative route to 3-arylpropanoates. The Willgerodt-Kindler reaction is a classic example, converting aryl alkyl ketones into the corresponding amides, which can then be hydrolyzed to carboxylic acids and subsequently esterified. The reaction typically uses elemental sulfur and an amine, such as morpholine. The mechanism is thought to involve the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the migration of the carbonyl group to the terminal carbon of the alkyl chain. While effective for shorter alkyl chains, the efficiency of the carbonyl migration decreases with longer chains. Microwave-assisted protocols have been developed to improve yields and reduce reaction times for the Willgerodt-Kindler reaction.

A more direct oxidative approach involves the Baeyer-Villiger rearrangement, where a peracid reacts with a ketone to form an ester. For the synthesis of 3-arylpropanoates, a suitable diketone precursor could potentially be oxidized. The mechanism involves the addition of the peracid to the ketone, forming a tetrahedral intermediate that rearranges to the ester.

Rearrangement Reactions

Rearrangement reactions are fundamental in organic synthesis for constructing complex molecular frameworks. The Willgerodt-Kindler reaction, as mentioned previously, is a prime example of a rearrangement used in the synthesis of 3-arylpropanoates and their derivatives. This reaction facilitates the migration of a carbonyl group from an internal position to the terminal carbon of an alkyl chain attached to an aromatic ring. The reaction of an aryl alkyl ketone with sulfur and an amine (the Kindler modification) initially produces a thioamide, which can be hydrolyzed to the corresponding carboxylic acid and then esterified to the desired propanoate.

Another relevant rearrangement is the Wolff rearrangement, which converts an α-diazocarbonyl compound into a ketene (B1206846). This ketene can then be trapped with an alcohol to form an ester. While not a direct synthesis of this compound, this method is crucial for chain elongation and could be integrated into a multi-step synthesis.

The Beckmann rearrangement, which converts an oxime into an amide, also presents a potential, albeit indirect, pathway. An appropriately substituted oxime derived from a ketone could be rearranged to an amide, which would then require further functional group manipulations, including hydrolysis and esterification, to arrive at the target propanoate.

Halogenation and Electrophilic Addition Pathways

Halogenated derivatives of this compound, such as ethyl 3-(2-bromo-5-methoxyphenyl)propanoate and ethyl 3-(5-bromo-2-methoxyphenyl)propanoate, are valuable intermediates in organic synthesis. The synthesis of these compounds often involves the electrophilic halogenation of the aromatic ring of a suitable precursor.

Electrophilic addition of halogens to alkenes is a fundamental reaction that can be applied to precursors containing a double bond. For instance, the reaction of an alkene with a halogen like bromine (Br2) proceeds through a cyclic halonium ion intermediate, leading to an anti-addition of the halogen atoms across the double bond. While not a direct route to the target compound, this methodology can be used to introduce halogens into an aliphatic side chain, which can then be further modified.

A more direct approach to halogenated analogs involves the use of halogenated starting materials. For example, the Heck reaction of aryl halides with acrolein diethyl acetal, catalyzed by palladium, can produce 3-arylpropanoate esters. This method has been shown to tolerate various functional groups on the aryl halide. Similarly, electrophilic halogenation of allenoates using reagents like N-bromosuccinimide (NBS) has been demonstrated to produce functionalized haloalkenes.

Multi-step Synthetic Sequences and Optimization Strategies

One common strategy involves the Heck reaction, where an aryl halide is coupled with an alkene in the presence of a palladium catalyst. For example, the reaction of an appropriately substituted aryl bromide with acrolein can yield a 3-aryl propenal, which can then be oxidized and esterified. The choice of ligand for the palladium catalyst is critical for the success of this reaction.

Another multi-step approach could involve the acylation of an enol ether, followed by a haloform reaction to generate a protected derivative of a 3-formylpropanoate,

Biocatalytic and Enzymatic Synthesis Routes

Enantioselective Reductions Utilizing Old Yellow Enzymes (OYEs)

Old Yellow Enzymes (OYEs) are a family of flavin-dependent oxidoreductases that catalyze the asymmetric reduction of activated carbon-carbon double bonds. mdpi.comtudelft.nl This characteristic makes them highly valuable for the synthesis of chiral compounds like this compound. The reaction involves the transfer of a hydride from a nicotinamide (B372718) cofactor, typically NAD(P)H, to the β-carbon of an α,β-unsaturated substrate. mdpi.comtudelft.nl

The general mechanism for OYE-catalyzed reduction proceeds via a bi-bi ping-pong mechanism. In the first half-reaction, the flavin mononucleotide (FMN) cofactor within the enzyme is reduced by NAD(P)H. In the second half-reaction, the reduced FMN transfers a hydride to the C=C bond of the substrate. mdpi.comtudelft.nl OYEs have a broad substrate scope, accepting α,β-unsaturated aldehydes, ketones, carboxylic acids, and their derivatives. researchgate.net

A study on the bioreduction of activated C=C bonds using OYE 1–3 from yeasts demonstrated the production of saturated products with high enantiomeric excess (up to >99% ee). researchgate.net The stereochemical outcome can often be controlled by the choice of enzyme or the (E/Z) geometry of the starting alkene, allowing access to different enantiomers of the product. researchgate.net

Table 1: Examples of OYE-Catalyzed Reductions

EnzymeSubstrateProductEnantiomeric Excess (ee)Reference
OYE1-32-Methylcyclohexenone(R)-2-Methylcyclohexanone>99% researchgate.net
OYE1-32-Methylmaleimide(R)-2-Methylsuccinimide>99% researchgate.net
Cofactor Regeneration Systems (e.g., Glucose Dehydrogenase)

A significant challenge in the industrial application of OYEs is the high cost of the NAD(P)H cofactors required for the reduction. nih.gov To overcome this, cofactor regeneration systems are employed. A common and effective method is the use of a second enzyme, such as glucose dehydrogenase (GDH), and a sacrificial co-substrate like glucose. researchgate.netnih.gov

Engineered GDH variants have been developed to exhibit enhanced stability in the presence of organic cosolvents and hydrophobic reaction components, which can often denature native enzymes. nih.gov For instance, a mutant of Bacillus megaterium GDH showed a 9.2-fold increase in tolerance to 1-phenylethanol. nih.gov

In Situ Substrate Feeding Product Removal (SFPR) Concepts for Enhanced Productivity

This technique involves the controlled addition of the substrate and simultaneous removal of the product as it is formed. dtu.dk Common methods for product removal include adsorption to resins or liquid-liquid extraction. dtu.dkresearchgate.net By mitigating inhibition, SFPR can significantly increase the productivity and yield of the biocatalytic reaction. dtu.dknih.gov

A notable application of this concept was in the synthesis of ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate (EEHP), a precursor for several therapeutic agents. The coupling of an OYE-catalyzed reduction with an SFPR strategy led to a more than 100-fold increase in productivity compared to a whole-cell yeast process. researchgate.netacs.org

Lipase-Mediated Esterification Processes (e.g., Pseudomonas cepacia lipase)

Lipases are versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions. nih.gov They are widely used in the synthesis of chiral esters due to their enantioselectivity. encyclopedia.pub Pseudomonas cepacia lipase (B570770) (PCL), also known as Burkholderia cepacia lipase, is a particularly useful biocatalyst due to its low cost, tolerance to methanol, and high activity in esterification. frontiersin.org

In a typical lipase-mediated esterification for the synthesis of a compound like this compound, the corresponding carboxylic acid, 3-(2-methoxyphenyl)propanoic acid, would be reacted with ethanol in the presence of the lipase. Immobilization of the lipase on a solid support is a common strategy to improve its stability and facilitate its reuse. nih.govnih.gov

PCL has been successfully used in the kinetic resolution of racemic mixtures. For example, in the hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, PCL provided the (R)-ester with 98% enantiomeric excess at 50% conversion. scielo.br

Table 2: Lipase-Mediated Resolutions

LipaseSubstrateProductEnantiomeric Excess (ee)Reference
Pseudomonas cepacia lipase (PCL)Ethyl 3-hydroxy-3-phenylpropanoate(R)-Ethyl 3-hydroxy-3-phenylpropanoate98% scielo.br
Lipase from Candida antarctica (CAL-B)Racemic flurbiprofen(S)-Flurbiprofen esterHigh nih.gov

Chemoenzymatic Reaction Sequences

Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and selective reaction pathways. researchgate.netresearchgate.net This approach leverages the high selectivity of enzymes for specific transformations, such as creating chiral centers, with the broad applicability of chemical reactions. cabidigitallibrary.org These multi-step, one-pot cascades can generate complex molecules with high optical purity under mild conditions, often avoiding the need for protecting groups and intermediate purification steps. researchgate.net

An example of a chemoenzymatic route could involve an initial chemical synthesis to produce a prochiral substrate, followed by an enzymatic reduction to create the desired stereocenter. For instance, the synthesis of chiral epoxides, ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, was achieved from renewable levoglucosenone (B1675106) using a lipase-mediated Baeyer-Villiger oxidation as a key step. mdpi.comdntb.gov.ua This was followed by chemical steps like tosylation and treatment with a base to form the epoxide ring. mdpi.com

Enzymatic Racemic Resolution via Hydrolysis (e.g., α-chymotrypsin)

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This process relies on the ability of a chiral enzyme to selectively catalyze the reaction of one enantiomer at a much higher rate than the other. encyclopedia.pub Hydrolases, such as lipases and proteases, are commonly employed for this purpose. scielo.br

In the context of producing enantiomerically pure this compound, a racemic mixture of the ester could be subjected to hydrolysis by an enzyme like α-chymotrypsin. The enzyme would preferentially hydrolyze one enantiomer (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. The unreacted ester and the acid product can then be separated.

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is the ratio of the reaction rates of the two enantiomers. A high E value is desirable for achieving high enantiomeric excess of both the product and the remaining substrate. encyclopedia.pub

Microorganism-Mediated Biotransformations (e.g., Baker's Yeast)

Whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), can be used as biocatalysts for a variety of chemical transformations. sci-hub.se They contain a wide range of enzymes, including oxidoreductases, that can perform stereoselective reductions of C=C double bonds. sci-hub.se

The use of whole cells offers the advantage of having a self-contained system with all the necessary enzymes and cofactors for the reaction and its regeneration. nih.gov However, a potential drawback is the presence of competing enzymes that may lead to the formation of undesired byproducts or lower enantioselectivities compared to using isolated enzymes. researchgate.netsci-hub.se

For the synthesis of this compound, a precursor like ethyl 3-(2-methoxyphenyl)acrylate could be subjected to biotransformation using baker's yeast. The yeast's ene-reductases would catalyze the reduction of the double bond to yield the desired propanoate.

Catalytic Methodologies in Synthesis

The synthesis of this compound and its analogs is accomplished through various catalytic methodologies. These methods offer distinct advantages in terms of efficiency, selectivity, and substrate scope. Catalytic approaches are central to modern organic synthesis, enabling complex molecular transformations with high precision.

Brønsted Acid-Catalyzed Transformations

Brønsted acids are effective catalysts for several transformations leading to the formation of propanoate esters and their derivatives. researchgate.net These catalysts, which are proton donors, are commonly employed in esterification reactions between carboxylic acids and alcohols. researchgate.net A comprehensive study has detailed the reactions of carbonyl compounds with ethyl diazoacetate in the presence of a Brønsted acid catalyst, resulting in a wide array of 3-oxo-esters. researchgate.net

One notable example involves the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate, an analog of the target compound. In this process, 2-aminopyridine (B139424) and ethyl acrylate (B77674) are used as raw materials with trifluoromethanesulfonic acid acting as the catalyst. google.com This method is advantageous due to its simplicity and the use of readily available starting materials. google.com The reaction is typically conducted under nitrogen protection in a solvent such as anhydrous ethanol, with heating to temperatures between 120-160°C for 16-20 hours. google.com This direct one-step synthesis has been shown to produce high yields of the desired product. google.com

Different Brønsted acids have been explored for their catalytic activity in related reactions. While weaker acids like acetic acid may be insufficient to promote the reaction, stronger acids such as trifluoroacetic acid, p-toluenesulfonic acid, and hydrochloric acid have proven effective. nih.gov

Table 1: Brønsted Acid-Catalyzed Synthesis of Ethyl 3-(pyridin-2-ylamino) propanoate

Reactants Catalyst Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC) Reference
2-Aminopyridine, Ethyl Acrylate Trifluoromethanesulfonic Acid Anhydrous Ethanol 120-160 18 80 99% google.com

Lewis Acid Catalysis

Lewis acid catalysis provides a powerful tool for the synthesis of complex organic molecules by activating electrophiles towards nucleophilic attack. wikipedia.orgyoutube.com In the context of synthesizing structures related to this compound, Lewis acids have been employed to catalyze reactions such as the formation of coumarins from phenols and ethyl phenylpropiolate. chemsociety.org.ngresearchgate.net These reactions are relevant as coumarins share a core structural motif with the target molecule's precursors.

Various Lewis acids have been investigated for these transformations, including iron(III) chloride (FeCl₃), ytterbium triflate (Yb(OTf)₃), and boron trichloride (B1173362) (BCl₃). chemsociety.org.ngresearchgate.netnih.gov For instance, the reaction of phenols with ethyl phenylpropiolate using FeCl₃ as a catalyst in tetrahydrofuran (B95107) has been shown to produce coumarin (B35378) derivatives in yields ranging from 43-95%. chemsociety.org.ng The general paradigm for Lewis acid catalysis involves the coordination of the Lewis acid to a basic site on the electrophile, which enhances its reactivity. youtube.com This strategy has been applied in numerous natural product syntheses. wikipedia.org

In some cases, a Lewis acid can assist a Brønsted acid in catalysis, a concept known as Lewis acid-assisted Brønsted acid (LBA) activation. nih.gov This synergistic effect can lead to enhanced reactivity and product formation. nih.gov The development of chiral Lewis acid catalysts has also enabled enantioselective reactions, allowing for the selective formation of one enantiomer of a chiral product. youtube.com

Table 2: Lewis Acid-Catalyzed Synthesis of Coumarin Derivatives

Phenol Substrate Catalyst Solvent Yield (%) Reference
Various Phenols FeCl₃ Tetrahydrofuran 43-95 chemsociety.org.ng
Phenol Yb(OTf)₃ - - chemsociety.org.ng

Transition Metal Catalysis (e.g., Iridium-catalyzed Hydrogenation)

Transition metal catalysis, particularly iridium-catalyzed hydrogenation, is a highly efficient method for the synthesis of saturated compounds from their unsaturated precursors. This methodology is especially valuable for the stereoselective reduction of α,β-unsaturated esters and related compounds, providing access to chiral molecules with high enantiomeric excess. nih.govacs.org

Iridium complexes featuring chiral ligands are powerful catalysts for the asymmetric hydrogenation of unsaturated carboxylic acids and their derivatives. acs.org The carboxyl group of the substrate often acts as an anchoring group, coordinating to the iridium center and facilitating a smooth hydrogenation process. acs.org These reactions are characterized by high turnover numbers and frequencies, excellent enantioselectivities (often >95% ee), and can be performed under low hydrogen pressures. acs.org

For example, iridium-catalyzed asymmetric hydrogenation of conjugated trisubstituted enones has been achieved with excellent enantiomeric excesses (up to 99% ee). nih.gov The choice of ligand is crucial for achieving high stereoselectivity. Similarly, the 1,4-reduction of α,β-unsaturated carbonyl compounds, including esters, can be realized with high chemoselectivity using an iridium catalyst with a 2-(4,5-dihydroimidazol-2-yl)quinoline ligand, using formic acid as a hydride donor in water. nih.gov This method selectively reduces the carbon-carbon double bond while leaving other functional groups intact. nih.gov Reductive allylic amination of α,β-unsaturated aldehydes using iridium catalysis is another powerful tool for constructing N-allylic amines, which are found in many bioactive molecules. rsc.org

Table 3: Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Compounds

Substrate Type Catalyst System Key Features Enantiomeric Excess (ee) Reference
Conjugated Trisubstituted Enones Ir-N,P complexes High efficiency for aliphatic and aromatic substrates up to 99% nih.gov
Unsaturated Carboxylic Acids Chiral Spiro-P,N-ligand-Ir High turnover numbers, low H₂ pressure >95% acs.org
α,β-Unsaturated Esters Ir with 2-(4,5-dihydroimidazol-2-yl)quinoline ligand Selective 1,4-reduction, water as solvent N/A nih.gov

Radical Initiated Reactions for Regioselectivity Control

Radical-initiated reactions offer a unique approach to control regioselectivity in addition reactions to unsaturated systems, often leading to products with substitution patterns complementary to those obtained via ionic mechanisms. wikipedia.org A key principle in radical additions to alkenes is the "peroxide effect," which describes the anti-Markovnikov addition of reagents like hydrogen bromide. wikipedia.orgmasterorganicchemistry.com In this type of reaction, the radical adds to the least substituted carbon of the double bond, resulting in the formation of a more stable radical intermediate at the more substituted position. wikipedia.org

The initiation step of a radical reaction typically involves the homolytic cleavage of a weak bond by heat or light to generate radicals. wikipedia.org These radicals then propagate the reaction by adding to an unsaturated substrate. For instance, in the addition to an alkene, a radical adds to one of the sp² carbons, generating a new radical which then continues the chain reaction. wikipedia.org

While direct examples for the synthesis of this compound via radical reactions are not prevalent, the principles of radical chemistry can be applied to the synthesis of its precursors. For example, enantioselective intermolecular radical addition to α,β-disubstituted enoates has been demonstrated, allowing for the synthesis of anti-propionate aldol-like products with high diastereoselectivity and enantioselectivity. nih.gov The regioselectivity of radical additions can be influenced by factors such as reaction temperature and reactant concentrations. nih.gov A systematic study on methyl radical additions to C=X double bonds has shown that regioselectivity is governed by a balance of orbital interactions and Pauli repulsion. acs.org

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance. These principles aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, using less hazardous substances, and improving energy efficiency. organic-chemistry.orgacs.org

Implementation of Environmentally Benign Reagents and Conditions

A key aspect of green chemistry is the use of environmentally benign reagents and reaction conditions. organic-chemistry.org In the context of ester synthesis, this includes the use of biocatalysts, such as lipases, which can operate under mild conditions and often exhibit high selectivity, thereby reducing the formation of byproducts. researchgate.net Enzymatic esterification is considered an environmentally friendly method compared to traditional acid-catalyzed processes which require higher temperatures. researchgate.net

The synthesis of an analog, ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate, has been achieved through a biotechnological approach using Old Yellow Enzymes (OYEs) for an enantioselective reduction step. acs.org This enzymatic process was coupled with in situ substrate feeding and product removal to significantly enhance productivity. acs.org The subsequent oxidation step was carried out using sodium chlorite (B76162) (NaClO₂), which is considered an environmentally friendly oxidizing agent. acs.org

Other green chemistry strategies applicable to the synthesis of propanoate esters include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org For example, addition reactions are generally more atom-economical than substitution or elimination reactions.

Use of Renewable Feedstocks : Employing starting materials derived from renewable sources, such as plant-based glycerol, can enhance the sustainability of the synthesis. sophim.com

Solvent-Free Conditions : Conducting reactions without a solvent, or in environmentally benign solvents like water, reduces waste and potential hazards associated with volatile organic compounds. researchgate.netorganic-chemistry.org

Catalysis : The use of catalytic reagents, which are effective in small amounts and can be recycled and reused, is preferred over stoichiometric reagents. organic-chemistry.orgacs.org This is exemplified by the catalytic methods discussed in the preceding sections.

By adhering to these principles, the synthesis of this compound and its analogs can be made more sustainable and economically viable. sophim.com

Table 4: Mentioned Compounds

Compound Name
This compound
Ethyl 3-(pyridin-2-ylamino) propanoate
2-Aminopyridine
Ethyl acrylate
Trifluoromethanesulfonic acid
Acetic acid
Trifluoroacetic acid
p-Toluenesulfonic acid
Hydrochloric acid
Ethyl phenylpropiolate
Iron(III) chloride
Ytterbium triflate
Boron trichloride
Formic acid
Hydrogen bromide
Ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate
Sodium chlorite

Development of Solvent-Free and One-Pot Synthetic Protocols

One-pot multicomponent reactions (MCRs) are particularly advantageous as they allow for the synthesis of complex molecules from simple starting materials in a single step, thereby saving time, materials, and energy. An example of a solvent-free, one-pot, three-component synthesis is the formation of 3-aminoisoxazolmethylnaphthol derivatives. This reaction utilizes a recyclable heterogeneous nanocatalyst (Fe3O4–NHPhSO3H) and proceeds cleanly under solvent-free conditions with high conversions and short reaction times. researchgate.net

Another illustration of a one-pot protocol is the catalyst-free synthesis of 2-iminothiazoles from nitroepoxides, amines, and isothiocyanates. This reaction proceeds efficiently in THF at mild temperatures, affording the products in high to excellent yields without the need for a catalyst. nih.gov The process involves the in-situ formation of thiourea, followed by a cascade of reactions including ring-opening of the nitroepoxide, cyclization, and dehydration. nih.gov

While a direct solvent-free or one-pot synthesis of this compound is not prominently documented, analogous compounds have been synthesized using these efficient methods. For instance, a short and effective one-pot synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) has been reported. nih.gov This method employs a tandem Knoevenagel condensation/alkylidene reduction followed by reduction and simultaneous esterification. nih.gov

The table below summarizes key aspects of representative one-pot and solvent-free synthetic protocols for compounds analogous to this compound.

Product Reactants Catalyst/Conditions Key Features Reference
3-aminoisoxazolmethylnaphthol derivatives3-aminoisoazoles, Aldehyde derivatives, 2-naphtholFe3O4–NHPhSO3H, Solvent-freeRecyclable catalyst, High conversion, Short reaction time researchgate.net
2-iminothiazolesNitroepoxides, Amines, IsothiocyanatesCatalyst-free, THF, 10–15 °CHigh to excellent yields, Simple conditions, No extra purification nih.gov
Ethyl 3-(3-aminophenyl)propanoate3-nitrobenzaldehyde, Meldrum's acid, EthanolStannous chloride, TEAFTandem reaction, Simultaneous reduction and esterification nih.gov

Visible Light-Mediated Transformations

Visible light-mediated photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. This methodology utilizes visible light to initiate chemical reactions, often under mild conditions and with high selectivity, providing an alternative to traditional methods that may require high temperatures or toxic reagents.

While a specific visible light-mediated synthesis for this compound is not widely reported, the principles of this technology have been successfully applied to the synthesis of various analogous compounds and functional groups. For example, a photoredox-catalyzed, three-component synthesis of β-ketosulfonamides has been developed using Eosin Y as an organic photoredox catalyst. chemrxiv.org This reaction proceeds under visible light to generate sulfamoyl radicals, which are then trapped to form the desired products in good to excellent yields. chemrxiv.org

Similarly, a green and sustainable visible light-mediated deoxygenative amidation protocol has been established for the synthesis of dipeptides and amides. rsc.org This metal-free method uses the organic photoredox catalyst rhodamine B to generate acyl radicals from carboxylic acids, demonstrating excellent functional group selectivity. rsc.org

The scope of visible light-mediated synthesis also extends to the formation of carbon-carbon bonds. A notable example is the trifluoromethylation of vinyltrifluoroborates, which is achieved using Togni's reagent as a CF3 radical precursor in the presence of a ruthenium-based photoredox catalyst under visible light irradiation. rsc.org

The following table details examples of visible light-mediated syntheses, highlighting the versatility of this approach for transformations analogous to those required for the synthesis of complex esters.

Product Type Reactants Photocatalyst Key Features Reference
β-ketosulfonamidesSilyl enol ethers, N-aminopyridinium salts, DABSOEosin Y3-component synthesis, Generation of sulfamoyl radicals chemrxiv.org
Dipeptides and AmidesCarboxylic acids, AminesRhodamine BMetal-free, Deoxygenative amidation, High functional group selectivity rsc.org
Trifluoromethylated alkenesPotassium vinyltrifluoroborates, Togni's reagentRu(bpy)32Radical-mediated trifluoromethylation, Broad substrate scope rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural determination of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, it is possible to map the connectivity and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

The ¹H NMR spectrum of Ethyl 3-(2-methoxyphenyl)propanoate exhibits distinct signals corresponding to each unique proton environment. The aromatic protons of the 2-methoxyphenyl group appear in the downfield region, typically between δ 6.8 and 7.3 ppm, due to the deshielding effect of the benzene (B151609) ring. The substitution pattern leads to a complex multiplet structure for these four protons.

The methoxy (B1213986) group (-OCH₃) protons are observed as a sharp singlet at approximately δ 3.8 ppm. The protons of the ethyl ester group give rise to a quartet for the methylene (B1212753) protons (-OCH₂CH₃) around δ 4.1 ppm and a triplet for the methyl protons (-OCH₂CH₃) at about δ 1.2 ppm. The methylene protons of the propanoate chain adjacent to the aromatic ring (-CH₂-Ar) and those adjacent to the carbonyl group (-CH₂-CO) appear as two distinct triplets, expected around δ 2.9 ppm and δ 2.6 ppm, respectively.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound
Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic H~6.8-7.3Multiplet (m)
-OCH₂CH₃~4.1Quartet (q)
-OCH₃~3.8Singlet (s)
Ar-CH₂-~2.9Triplet (t)
-CH₂CO-~2.6Triplet (t)
-OCH₂CH₃~1.2Triplet (t)

The splitting patterns observed in the ¹H NMR spectrum are governed by the spin-spin coupling between adjacent non-equivalent protons. The ethyl group's methylene protons (-OCH₂CH₃) appear as a quartet due to coupling with the three protons of the adjacent methyl group, with a typical coupling constant (J) of approximately 7.1 Hz. Conversely, the methyl protons (-OCH₂CH₃) present as a triplet due to coupling with the two methylene protons, exhibiting the same J value. The two methylene groups of the propanoate backbone (Ar-CH₂-CH₂-CO) are adjacent to each other and thus appear as triplets, with a J value of around 7-8 Hz, confirming their connectivity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In the spectrum of this compound, the carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at approximately δ 173 ppm. The aromatic carbons show signals in the range of δ 110-158 ppm, with the carbon atom attached to the methoxy group (C-OCH₃) being the most downfield in this region. The carbon of the methoxy group (-OCH₃) itself is found around δ 55 ppm. The methylene carbon of the ester's ethyl group (-OCH₂) is observed near δ 60 ppm, while its terminal methyl carbon (-CH₃) is located upfield at about δ 14 ppm. The two methylene carbons of the propanoate chain appear at approximately δ 35 ppm and δ 25 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound
Carbon AssignmentChemical Shift (δ, ppm)
C=O~173
Aromatic C-OCH₃~158
Aromatic C-H & C-C~110-131
-OCH₂CH₃~60
-OCH₃~55
Ar-CH₂-~35
-CH₂CO-~25
-OCH₂CH₃~14

Two-Dimensional (2D) NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

A COSY spectrum would show correlation cross-peaks between coupled protons. For this compound, this would confirm the coupling between the -OCH₂CH₃ and -OCH₂CH₃ protons of the ethyl group, as well as the connectivity between the two methylene groups of the propanoate chain (Ar-CH₂-CH₂-CO).

An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals detailed in Tables 1 and 2, confirming, for example, which proton signal at ~2.6 ppm corresponds to the carbon signal at ~25 ppm (-CH₂CO-).

Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Assignments

While this compound does not possess stereocenters, Nuclear Overhauser Effect (NOE) spectroscopy can be used to confirm the substitution pattern of the aromatic ring by observing through-space correlations between protons. For instance, an NOE correlation would be expected between the protons of the methoxy group (-OCH₃) and the proton at the C-3 position of the aromatic ring. Similarly, correlations between the Ar-CH₂- protons and the proton at the C-6 position would further solidify the ortho-substitution pattern on the phenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insights into the molecular vibrations and functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A very strong absorption band is anticipated near 1735-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a saturated aliphatic ester. The position of this band is sensitive to its electronic environment. Additionally, two distinct C-O stretching vibrations are expected. The acyl-oxygen (C(=O)-O) stretch typically appears in the 1250-1300 cm⁻¹ region, while the alkyl-oxygen (O-CH₂) stretch is found in the 1000-1100 cm⁻¹ range. The asymmetric C-O-C stretching of the methoxy group attached to the aromatic ring is predicted to cause a strong absorption around 1250 cm⁻¹. vulcanchem.com Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and propanoate chain will absorb strongly in the 2850-2990 cm⁻¹ region.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Experimental FT-Raman data for this compound is not available in the surveyed literature. However, a theoretical analysis based on its structure allows for the prediction of its key Raman-active modes. FT-Raman spectroscopy is complementary to FT-IR, as it detects vibrations based on changes in polarizability rather than dipole moment.

The symmetric vibrations of the benzene ring, particularly the "ring-breathing" mode, are expected to produce a strong and sharp signal in the Raman spectrum, typically around 1000 cm⁻¹. The C=C stretching vibrations within the aromatic ring would also be prominent, appearing in the 1450-1610 cm⁻¹ region. In contrast to its strong absorption in the IR spectrum, the C=O stretch of the ester group is generally a weaker band in the Raman spectrum. Symmetrical C-H stretching and bending vibrations of the aliphatic chain and methoxy group would also be Raman active.

Characteristic Vibrational Mode Assignments

The combination of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational profile of the molecule. The following table summarizes the expected characteristic vibrational frequencies and their assignments for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H StretchAromatic (Ar-H)3000 - 3100MediumStrong
C-H StretchAliphatic (-CH₃, -CH₂)2850 - 2990StrongMedium-Strong
C=O StretchEster1735 - 1740Very StrongWeak-Medium
C=C StretchAromatic Ring1450 - 1610Medium-StrongStrong
C-O-C Asymmetric StretchAryl Ether (Ar-O-CH₃)1240 - 1260StrongWeak
C-O StretchEster (Acyl-O)1250 - 1300StrongWeak
C-O StretchEster (Alkyl-O)1000 - 1100StrongWeak
Ring BreathingAromatic Ring~1000WeakStrong
C-H Out-of-Plane Bend1,2-Disubstituted Benzene740 - 780StrongWeak

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the 2-methoxyphenyl chromophore. The aliphatic ester chain does not absorb in the UV-Vis range. The spectrum is expected to show absorption bands characteristic of a substituted benzene ring, arising from π → π* transitions.

For a related unsaturated analog, Ethyl (E)-3-(2-methoxyphenyl)-2-butenoate, absorption maxima are observed at 218 nm, 262 nm, and a shoulder at 292 nm. nist.gov For this compound, the saturation of the propanoate chain removes conjugation with the phenyl ring, which would likely cause a hypsochromic (blue) shift in the main absorption bands compared to its unsaturated counterpart. The primary absorption band (E2-band) is expected around 220 nm, with a weaker, fine-structured band (B-band) appearing around 270-280 nm. The methoxy substituent on the benzene ring influences the position and intensity of these bands.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and structural fragmentation of the compound.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, this compound (molecular weight: 208.25 g/mol ) is expected to show a discernible molecular ion peak (M⁺) at m/z = 208. The fragmentation pattern is dictated by the ester group and the ortho-substituted aromatic ring.

The fragmentation of the parent acid, 3-(2-Methoxyphenyl)propionic acid, shows a prominent base peak at m/z = 121, resulting from a McLafferty rearrangement followed by the loss of a ketene (B1206846) molecule. nist.gov A similar pathway is plausible for the ethyl ester. Key fragmentation steps for this compound are predicted to include:

Loss of the ethoxy group (-OC₂H₅): This yields a prominent acylium ion at m/z = 163.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement can lead to the loss of ethylene from the ethyl ester group, resulting in a fragment ion corresponding to the carboxylic acid at m/z = 180.

Formation of a benzopyrylium-type ion: Similar to other ortho-substituted phenylpropanoids, cyclization involving the methoxy group can occur. lookchem.com

Tropylium (B1234903) ion formation: The cleavage of the bond beta to the aromatic ring can produce a methoxy-substituted tropylium ion at m/z = 121, which is expected to be a major peak.

The predicted major fragments are summarized in the table below.

m/z Value Proposed Fragment Ion Formula of Fragment
208Molecular Ion [M]⁺[C₁₂H₁₆O₃]⁺
180[M - C₂H₄]⁺ (McLafferty Rearrangement)[C₁₀H₁₂O₃]⁺
163[M - OC₂H₅]⁺[C₁₀H₁₁O₂]⁺
135[M - COOC₂H₅]⁺[C₉H₁₁O]⁺
121[C₈H₉O]⁺ (Tropylium-type ion)[C₈H₉O]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the structural elucidation of this compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of the molecule and its fragments with a high degree of confidence. This precision is critical in distinguishing between compounds with the same nominal mass but different molecular formulas.

For this compound, the molecular formula is established as C₁₂H₁₆O₃. HRMS analysis, typically using electrospray ionization (ESI), would focus on identifying the exact mass of the protonated molecule, [M+H]⁺, or other common adducts such as the sodium adduct, [M+Na]⁺. The theoretical exact masses for these species are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).

While specific experimental values for this compound are not detailed in the surveyed literature, the expected theoretical values are fundamental for its positive identification in a sample. The comparison between the measured exact mass from the instrument and the calculated theoretical mass confirms the elemental formula. Any significant deviation between the observed and calculated mass would suggest the absence of the target compound or the presence of an unexpected isomer or impurity.

The table below outlines the calculated high-resolution mass data for the primary molecular ions of this compound.

Table 1. Calculated HRMS Data for this compound

Molecular Formula Ion Species Calculated m/z
C₁₂H₁₆O₃ [M+H]⁺ 209.11722

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. orientjchem.org It is routinely used to determine various molecular properties, including optimized geometries, electronic structures, and vibrational frequencies. nih.govespublisher.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For molecules with flexible bonds, like the ethyl and propanoate chains in Ethyl 3-(2-methoxyphenyl)propanoate, a conformational analysis is performed to identify the global minimum energy conformer. wikimedia.org

For example, in a study on a related compound, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl) methyleneamino]benzoate (EMAB), relaxed potential energy surface scans were conducted to find the most stable conformer, which was then used for all subsequent calculations. wikimedia.org The optimized geometric parameters, such as bond lengths and angles, are often compared with experimental data from techniques like X-ray diffraction to validate the computational method. researchgate.net Studies on similar aromatic esters show good agreement between calculated and experimental values, confirming the reliability of DFT methods. orientjchem.org

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles) for a Related Methoxy-Substituted Aromatic Compound

ParameterBond/AngleCalculated Value (DFT)Experimental Value (X-ray)
Bond LengthC-O (methoxy)1.353 Å1.338 Å
Bond LengthO-CH3 (methoxy)1.428 Å1.416 Å
Bond AngleC-C-C (ring)120.92°121.13°
Bond AngleC-O-C (ester)116.5°(Not Available)

Data derived from studies on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability. nih.gov DFT calculations are widely used to compute the energies of these orbitals. ajchem-a.com For instance, the HOMO-LUMO gap for a related compound, ethyl-(2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, was reported to be around 3.06 eV. nih.gov This value helps in understanding the charge transfer characteristics within the molecule. The HOMO is the region most likely to donate an electron in a nucleophilic reaction, while the LUMO is the region most likely to accept an electron in an electrophilic reaction. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Benzodipyrrolidone (BDP) Derivative(Not Specified)(Not Specified)0.99
Isoindigo (IIG) Derivative(Not Specified)(Not Specified)< 2.2
Ethyl-(2E)-2-cyano-3-(4-methoxyphenyl)-acrylate(Not Specified)(Not Specified)3.06
1-(4-bromophenyl) ethan-1-ol(Not Specified)(Not Specified)3.598

Data compiled from various computational studies on organic molecules for illustrative purposes. nih.govresearchgate.net

DFT calculations can accurately predict the vibrational spectra (FT-IR and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. espublisher.com These theoretical frequencies often show excellent agreement with experimental spectra, aiding in the assignment of complex vibrational modes. orientjchem.org

In studies of similar molecules, calculated vibrational frequencies are often scaled by a factor (e.g., 0.964) to correct for anharmonicity and limitations of the theoretical method, leading to better alignment with experimental data. researchgate.net The analysis is further enhanced by Potential Energy Distribution (PED) calculations, which assign each vibrational mode to specific internal coordinates (stretching, bending, etc.), providing a detailed understanding of the molecule's vibrational behavior.

Quantum Chemical Modeling

Beyond DFT, other quantum chemical models provide deeper insights into the electronic structure and bonding of a molecule.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, bonding interactions, and hyperconjugation within a molecule. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these charge delocalization events.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.com The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.

Red/Yellow Regions: These areas indicate a negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the carbonyl and methoxy (B1213986) groups. researchgate.netmdpi.com

Blue Regions: These areas represent a positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack. researchgate.net For the target molecule, positive potentials would likely be found around the hydrogen atoms of the aromatic ring and the ethyl group. mdpi.com

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions. researchgate.net

Fukui Functions for Reactivity Site Prediction

There is no available research that has calculated the Fukui functions for this compound to predict its reactivity sites for nucleophilic, electrophilic, or radical attack.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies have been published for this compound. Such studies would provide insights into the conformational dynamics and interactions of the molecule in various environments.

Theoretical Insights into Reaction Mechanisms

A theoretical investigation into the reaction mechanisms involving this compound has not been reported in the scientific literature.

Studies on Internal Rotation Barriers

There are no computational studies available that have determined the energy barriers for the internal rotation around the single bonds within the this compound molecule.

Reactivity and Transformational Chemistry of Ethyl 3 2 Methoxyphenyl Propanoate

Reactions of the Ester Moiety

The ester group is a primary site for nucleophilic acyl substitution reactions.

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction is typically catalyzed by either an acid or a base. In the case of Ethyl 3-(2-methoxyphenyl)propanoate, reaction with an alcohol (R-OH) under acidic or basic conditions will yield a new ester and ethanol (B145695).

Lipase-catalyzed transesterification is also a viable and greener alternative to chemical catalysis, often offering high selectivity. nih.gov This method is particularly useful in industrial applications to avoid harsh reaction conditions. nih.gov For instance, the transesterification of ethyl butyrate (B1204436) has been studied using lipase (B570770), indicating the feasibility of this approach for similar esters. nih.gov The choice of solvent can influence the reaction, with a general trend of increased esterification in less polar solvents. nih.gov

Table 1: Examples of Transesterification Reactions of this compound

CatalystReactant Alcohol (R-OH)Product
Acid (e.g., H₂SO₄)MethanolMthis compound
Base (e.g., NaOCH₃)PropanolPropyl 3-(2-methoxyphenyl)propanoate
LipaseButanolButyl 3-(2-methoxyphenyl)propanoate

Hydrolysis of an ester involves its cleavage back to the corresponding carboxylic acid and alcohol. This reaction can be carried out under acidic or basic conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound is a reversible reaction that reaches an equilibrium. chemguide.co.ukchemguide.co.uk The reaction is typically performed by heating the ester with water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.ukchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. chemguide.co.uklibretexts.org To drive the reaction to completion, a large excess of water is often used. chemguide.co.ukchemguide.co.uk

Base-Promoted Hydrolysis (Saponification): When a base, such as sodium hydroxide, is used, the hydrolysis is an irreversible process called saponification. chemguide.co.uk The reaction yields the salt of the carboxylic acid (sodium 3-(2-methoxyphenyl)propanoate) and ethanol. chemguide.co.uk The carboxylic acid can then be obtained by acidification of the salt with a strong acid. chemguide.co.uk This method is generally preferred for complete hydrolysis due to its irreversible nature. chemguide.co.uk

Table 2: Products of Hydrolysis of this compound

ConditionProducts
Acidic (H₃O⁺, heat)3-(2-methoxyphenyl)propanoic acid and Ethanol
Basic (1. NaOH, heat; 2. H₃O⁺)3-(2-methoxyphenyl)propanoic acid and Ethanol

Reactivity at the Propanoate Chain

The propanoate chain has α- and β-carbons relative to the carbonyl group. The α-protons are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, allowing for functionalization at the α-position. For instance, ethyl 3-phenylpropanoate can undergo reactions at the α-position.

Furthermore, condensation reactions, such as the Claisen condensation, are possible if there are α-hydrogens. Ethyl propanoate itself participates in condensation reactions due to the acidity of the methylene (B1212753) group. libretexts.org In the case of this compound, treatment with a strong base could lead to self-condensation or reaction with another ester.

α-Functionalization of the Ester

The carbon atom adjacent to the ester carbonyl group (the α-carbon) is amenable to functionalization, primarily through the formation of an enolate intermediate. Although direct studies on the α-functionalization of this compound are not extensively detailed in the provided literature, the principles of ester chemistry allow for predictable reactivity. Reactions such as alkylation, acylation, and condensation are standard transformations for such systems.

A related transformation is the introduction of a hydroxyl group at the α-position. For instance, processes have been developed for the preparation of 3-aryl-2-hydroxy propanoic acid compounds, which are structurally similar. google.comgoogle.com One general approach involves the oxidation of a corresponding primary alcohol at the α-position to yield the desired α-hydroxy ester. google.com

Reactions of the Aliphatic Chain (e.g., Hydrogenation, Oxidation)

The saturated three-carbon aliphatic chain in this compound is generally stable. Hydrogenation of this chain would require harsh conditions and is not a common transformation. However, the introduction of unsaturation or other functional groups can render it reactive.

Oxidation of the aliphatic chain can be a challenging yet valuable transformation. For example, in related systems, oxidizing agents can be used to introduce hydroxyl or carbonyl groups, although controlling the position of oxidation requires carefully designed synthetic strategies. google.com

Derivatization Strategies for Functionalization

Derivatization of this compound is a key strategy for creating new molecules with tailored properties. These transformations can target the aliphatic chain or the aromatic ring to introduce amino, hydroxy, halogen, or cyano functionalities.

Synthesis of Amino-Functionalized Derivatives

The introduction of nitrogen-containing functional groups is a critical step in the synthesis of many biologically active compounds. Several strategies exist for the amino-functionalization of the this compound scaffold.

One common method is the Michael addition of an amine to an α,β-unsaturated precursor, such as ethyl acrylate (B77674), with a subsequent reaction involving the methoxyphenyl group. A related approach involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate, catalyzed by trifluoromethanesulfonic acid, to produce ethyl 3-(pyridin-2-ylamino) propanoate. google.com This highlights a general method for creating β-amino esters.

Direct derivatization can also yield amino-functionalized products. For example, Ethyl 3-[(2-methoxybenzyl)amino]propanoate has been synthesized, demonstrating the attachment of a substituted benzylamine (B48309) to the propanoate backbone. sigmaaldrich.com Another complex derivative, ethyl 3-amino-2-[(3-methoxyphenyl)methyl]propanoate, showcases functionalization at both the α and β positions of the propanoate chain. sigmaaldrich.com

The following table summarizes key amino-functionalized derivatives and their synthetic precursors.

Derivative Name Precursor 1 Precursor 2 Catalyst/Reagent
Ethyl 3-(pyridin-2-ylamino) propanoate google.com 2-Aminopyridine Ethyl acrylate Trifluoromethanesulfonic acid
Ethyl 3-[(2-methoxybenzyl)amino]propanoate sigmaaldrich.com Not specified Not specified Not specified

Preparation of Hydroxy Derivatives

Hydroxy derivatives of this compound can be prepared by introducing a hydroxyl group onto either the aliphatic chain or the aromatic ring.

Hydroxylation of the aromatic ring can be achieved by starting with a phenolic precursor. For example, Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate (B1240280) features a hydroxyl group on the benzene (B151609) ring. nih.gov

Introducing a hydroxyl group onto the aliphatic chain often involves multi-step synthesis. The preparation of 3-aryl-2-hydroxy propanoic acid esters is a well-documented process. google.com A different approach, the Reformatsky reaction, can be used to synthesize β-hydroxy esters. This reaction involves treating an α-bromo ester with zinc and an aldehyde, such as p-anisaldehyde, to yield products like ethyl β-(p-methoxyphenyl)-β-hydroxy-α-methylpropionate. prepchem.com

The table below outlines examples of hydroxy derivatives.

Derivative Name Key Reagents/Method Position of Hydroxyl Group
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate nih.gov Synthesis from phenolic precursor Aromatic Ring (C4)
Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl) propanoate google.com Oxidation of primary alcohol Aliphatic Chain (α-position)

Introduction of Halogen Substituents

Halogenation of the aromatic ring is a common strategy to prepare intermediates for cross-coupling reactions. Electrophilic aromatic substitution can be used to introduce halogens like bromine onto the methoxy-activated ring. An example of this is Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate, where a bromine atom is introduced ortho to the propanoate chain and meta to the methoxy (B1213986) group. nih.gov

The specific conditions for such a reaction would typically involve a brominating agent like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst.

Formation of Cyano and Dicyano Derivatives

The introduction of a cyano group can be achieved at the α-position of the ester. For instance, Ethyl 2-cyano-3-(4-methoxyphenyl)propanoate is a known derivative where a nitrile group has been installed on the α-carbon. chemspider.com This type of compound is often synthesized through the reaction of a corresponding halide with a cyanide salt or through other methods that facilitate the introduction of a cyano group adjacent to an ester.

Incorporation of Heteroatoms (e.g., Selenium-containing derivatives)

The introduction of selenium into organic molecules can impart unique biological and chemical properties. For a molecule like this compound, the incorporation of selenium could be envisioned through several synthetic strategies, although specific examples for this substrate are not documented.

One plausible approach involves the alpha-selenation of the ester enolate. By treating the parent ester with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate, subsequent reaction with an electrophilic selenium reagent like benzeneselenenyl bromide (PhSeBr) would likely yield Ethyl 2-selenyl-3-(2-methoxyphenyl)propanoate. The resulting α-seleno ester could then serve as a precursor for other selenium-containing derivatives or be used in subsequent elimination reactions to introduce unsaturation.

Alternatively, selenium nucleophiles could be employed. For instance, if a leaving group were introduced at the benzylic position (alpha to the aromatic ring), a reagent like sodium selenide (B1212193) (Na₂Se) or a pre-formed organoselenium nucleophile could displace it to form a carbon-selenium bond.

Another potential, though more complex, route could involve a directed C-H activation/selenation reaction. Using a suitable directing group and a palladium or other transition metal catalyst in the presence of a selenium source, it might be possible to selectively introduce a selenium atom at the ortho-position of the methoxy-phenyl ring.

Research on on-resin selenopeptide catalysts has demonstrated their use in oxidative cyclization reactions, highlighting the expanding toolkit for selenium incorporation in organic synthesis. nih.gov Such catalytic systems, while not directly applied to the title compound, suggest potential for future developments in the clean and efficient synthesis of selenium-containing molecules. nih.gov

Table 1: Potential Strategies for Selenium Incorporation

StrategyReagentsPotential Product
Alpha-Selenation1. LDA2. PhSeBrEthyl 2-(phenylselanyl)-3-(2-methoxyphenyl)propanoate
Nucleophilic Substitution1. Introduction of leaving group at benzylic position2. Na₂SeSelenium-containing derivative at the benzylic position
Directed C-H SelenationDirecting Group, Transition Metal Catalyst, Se sourceOrtho-selenated aromatic derivative

Stereoselective Reactions and Chiral Transformations

The presence of a prochiral center at the 3-position and a chiral center at the 2-position (if substituted) of the propanoate chain makes this compound an interesting, albeit underexplored, substrate for stereoselective synthesis.

Enantioselective Synthesis Pathways

Achieving enantioselectivity in the synthesis of derivatives of this compound would likely involve asymmetric catalysis. A key strategy would be the asymmetric hydrogenation of a corresponding unsaturated precursor, Ethyl 3-(2-methoxyphenyl)propenoate. The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, is a well-established method for the enantioselective reduction of carbon-carbon double bonds.

Another important pathway is the asymmetric reduction of the corresponding β-keto ester, Ethyl 3-oxo-3-(2-methoxyphenyl)propanoate. Research on the asymmetric transfer hydrogenation of 3-aryl-3-oxopropanoic esters using chiral Ru(II) complexes has shown excellent enantioselectivity (98% to >99% ee) for a range of substrates. scispace.comnih.gov This methodology could likely be adapted to produce chiral Ethyl 3-hydroxy-3-(2-methoxyphenyl)propanoate with high enantiomeric excess. scispace.comnih.gov

Dynamic kinetic resolution, combining in-situ racemization of a starting material with an enantioselective reaction, is another powerful tool. For instance, a ruthenium catalyst could be used for the racemization of a chiral alcohol, while a lipase performs an enantioselective acylation, a technique that has been successfully applied to various secondary alcohols. organic-chemistry.org

Table 2: Illustrative Enantioselective Transformations for Related 3-Arylpropanoates

Reaction TypeCatalyst/ReagentSubstrate TypeProduct TypeReported Enantiomeric Excess (ee)Reference
Asymmetric Transfer HydrogenationChiral Ru(II) complex3-Aryl-3-oxopropanoic esterChiral 3-Aryl-3-hydroxypropanoic ester98% to >99% scispace.comnih.gov
Dynamic Kinetic ResolutionRu catalyst and LipaseRacemic secondary alcoholEnantiopure acetateHigh organic-chemistry.org

Diastereoselective Control in Synthetic Routes

For substrates that already contain a chiral center, controlling the formation of a second stereocenter in a diastereoselective manner is crucial. If this compound were to be, for example, hydroxylated at the 2-position, the stereochemical outcome of this reaction would be influenced by the existing stereochemistry of the molecule and the reagents used.

Substrate-controlled diastereoselection relies on the inherent steric and electronic properties of the chiral starting material to direct the approach of the incoming reagent. For instance, chelation-controlled reactions, where a metal ion coordinates to both the ester carbonyl and the methoxy group, could lock the conformation of the molecule and lead to a highly diastereoselective transformation at the alpha-position to the ester.

Reagent-controlled diastereoselection, on the other hand, uses a chiral reagent to favor the formation of one diastereomer over the other, regardless of the substrate's inherent preference. The use of chiral auxiliaries is a classic example of this approach.

In reactions involving nucleophilic addition to related aldehydes with a stereocenter, the formation of diastereomers in unequal amounts is a common observation, demonstrating the principle of diastereoselective reactions. youtube.com The development of catalyst systems that can perform highly diastereoselective transformations on diazo compounds further illustrates the potential for controlling stereochemistry in complex molecules. nih.gov

Table 3: Examples of Diastereoselective Reactions on Analogous Systems

Reaction TypeSubstrateReagent/CatalystKey Feature
Nucleophilic AdditionChiral aldehydeGrignard reagentFormation of diastereomeric alcohols in unequal ratios youtube.com
[3+2] CycloadditionVinyldiazo ester and NitroneB(C₆F₅)₃High diastereoselectivity in the formation of isoxazolidines nih.gov

Chirality Transfer Mechanisms

Chirality transfer is a sophisticated strategy in asymmetric synthesis where the chirality of a starting material or a catalyst is relayed to the product, often through a transient chiral intermediate. This concept is fundamental to many of the enantioselective and diastereoselective reactions discussed.

In catalysis, a chiral catalyst creates a chiral environment around the substrate, leading to an enantio- or diastereoselective transformation. The chirality of the catalyst is thus transferred to the product. For example, chiral-at-rhodium complexes have been used as catalysts in asymmetric photocycloadditions, where the stereogenic metal center controls the stereochemistry of the product. youtube.com

In some cases, the chirality of the solvent can be transferred to the product. Studies have shown that a helical macromolecular catalyst in a chiral solvent like limonene (B3431351) can induce high enantioselectivity in asymmetric reactions. acs.org The chiral solvent influences the conformation of the catalyst, which in turn directs the stereochemical outcome of the reaction. acs.org

Another form of chirality transfer involves the conversion of a stereocenter in the starting material to a different stereocenter in the product. There are examples of enantiospecific cycloisomerizations of chiral enynes where the propargylic stereocenter is destroyed during the reaction, but its stereochemical information is transferred to the newly formed stereocenters in the cyclized product. nih.gov While a direct application to this compound is not reported, these examples showcase the advanced concepts that could be applied in the synthesis of its chiral derivatives.

Applications in Advanced Organic Synthesis

Role as a Synthetic Intermediate

Ethyl 3-(2-methoxyphenyl)propanoate serves as a crucial synthetic intermediate, a molecule that is a stepping stone in a synthetic sequence leading to more complex target molecules. Its ester group can be readily hydrolyzed to the corresponding carboxylic acid, 3-(2-methoxyphenyl)propionic acid, which can then participate in a wide array of chemical reactions. thermofisher.comnist.gov For instance, this carboxylic acid can be converted into amides, which are foundational in many biologically active compounds. An example is the synthesis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides, where the propionic acid moiety, derivable from its ethyl ester, is a key component. researchgate.net The presence of the aromatic ring allows for electrophilic substitution reactions, further expanding its utility as an intermediate to introduce additional functional groups onto the phenyl ring.

Building Block for Complex Organic Molecules

As a building block, this compound offers its core structure to be incorporated into a larger, more complex molecule. The propanoate side chain can be modified through various reactions such as alkylation or condensation, while the methoxy-substituted phenyl group can direct further substitutions or participate in coupling reactions.

For example, the core structure is suitable for transformations like hydroarylation reactions, where the carbon-carbon double bond of an unsaturated precursor could react with an arene to form more complex structures, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com While not a direct example involving this compound, this illustrates the potential of its structural motif. Furthermore, the synthesis of complex heterocyclic systems, such as naphtho[2,1-d]oxazole-5-carboxylic esters from related propanoate derivatives, showcases the potential for this class of compounds to serve as foundational units in the construction of intricate molecular frameworks. acs.org

Precursors for Pharmaceutical Intermediates

The structural motifs present in this compound are found in various pharmaceutically active compounds, making it a valuable precursor for their intermediates.

Peroxisome proliferator-activated receptors (PPARs) are important drug targets, particularly for the treatment of metabolic disorders. Dual PPAR-α/γ agonists, such as Tesaglitazar, are of significant interest. The synthesis of such molecules often involves intermediates with structural similarities to this compound. For instance, the synthesis of a class of dual PPARα/γ agonists, α-aryloxy-α-methylhydrocinnamic acids, has been described, highlighting the importance of phenylpropanoic acid derivatives in this area of research. Although a direct synthesis of Tesaglitazar from this compound is not explicitly detailed in the provided literature, the structural parallels suggest its potential as a starting material for analogous structures.

The synthesis of α-aryloxy and α-alkoxy-substituted carboxylic acids, a class of compounds with potential biological activities, can be envisioned starting from precursors like this compound. After conversion to the corresponding propionic acid, methods for α-functionalization can be employed. For example, a general methodology for the synthesis of α-arylated carboxylic acids has been developed, which could potentially be adapted for derivatives of 3-(2-methoxyphenyl)propanoic acid.

Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals. This compound can be a substrate for the introduction of chirality. For example, asymmetric hydrogenation of a corresponding unsaturated precursor could yield a chiral version of the molecule. mdpi.com The synthesis of chiral (2S)-2-benzyloxymethyl-3-phenylpropionic acid derivatives has been achieved through the alkylation of chiral auxiliaries with related phenylpropionyl units, demonstrating a viable strategy for producing chiral building blocks from this class of compounds. mdpi.com

Utility in Stereoselective Total Synthesis

In the realm of total synthesis, where the precise three-dimensional arrangement of atoms is paramount, stereoselective reactions are crucial. While specific examples of the direct use of this compound in a stereoselective total synthesis were not found in the provided search results, its structural features make it a plausible candidate for such endeavors. For instance, the synthesis of the marine natural products (3Z)- and (3E)-elatenynes involved a highly stereoselective intramolecular amide enolate alkylation of a key intermediate. google.comnih.gov A suitably modified derivative of this compound could potentially undergo similar stereoselective transformations, making it a useful fragment in the assembly of complex natural products.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2-methoxyphenyl)propanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 3-(2-methoxyphenyl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Alternative methods include transesterification of methyl esters or nucleophilic acyl substitution. Key factors affecting yield include:

  • Temperature : Optimal at 80–100°C to balance reaction rate and side-product formation.
  • Catalyst loading : 1–5 mol% acid catalyst minimizes decomposition.
  • Solvent choice : Toluene or DMF improves homogeneity .
    A comparative study of reaction conditions is summarized below:
MethodCatalystYield (%)Purity (GC-MS)
Direct esterificationH₂SO₄7295%
TransesterificationNaOEt6590%

Q. How is this compound characterized, and what analytical techniques are critical for validation?

Core characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms ester linkage (δ ~4.1–4.3 ppm for ethyl group) and methoxy resonance (δ ~3.8 ppm) .
  • GC-MS : Quantifies purity and detects byproducts (e.g., unreacted acid or transesterification artifacts) .
  • FT-IR : Ester carbonyl stretch at ~1730 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
  • Elemental analysis : Validates molecular formula (C₁₂H₁₆O₃) with <0.3% deviation .

Q. What are the common chemical modifications of this compound in medicinal chemistry?

The ester and methoxy groups are key modification sites:

  • Hydrolysis : Basic/acidic hydrolysis yields 3-(2-methoxyphenyl)propanoic acid for prodrug studies.
  • Reduction : LiAlH₄ reduces the ester to 3-(2-methoxyphenyl)propan-1-ol, a precursor for ether derivatives.
  • Halogenation : SOCl₂ substitutes the hydroxyl group (if present) for chlorine, enabling cross-coupling reactions .

Advanced Research Questions

Q. How do structural analogs of this compound differ in reactivity, and what computational tools predict these behaviors?

Analogues with varied substituents (e.g., halogens, nitro groups) exhibit distinct electronic and steric effects:

  • DFT calculations : Predict electrophilic substitution sites (e.g., para to methoxy in the phenyl ring) .
  • Hammett plots : Quantify substituent effects on ester hydrolysis rates (σ⁺ values correlate with reaction kinetics) .
    Example reactivity trends:
Substituent (Position)Hydrolysis Rate (k, s⁻¹)
-OCH₃ (2-position)1.0 × 10⁻⁴
-Cl (2-position)2.5 × 10⁻⁴
-NO₂ (4-position)5.8 × 10⁻⁴

Q. What mechanistic insights explain contradictory data in lignin-derived applications of this compound?

Discrepancies in lignin depolymerization studies arise from:

  • Catalyst heterogeneity : Metal catalysts (e.g., Pd/C) stabilize intermediates via reductive pathways, while acid catalysts promote solvolysis but yield unstable monomers .
  • Analytical limitations : GC-MS may miss oligomers, whereas HSQC NMR detects cross-signals for C–H bonds in dimeric structures .
    Resolution strategy: Combine multiple techniques (e.g., GPC for molecular weight, MALDI-TOF for oligomers).

Q. How can spectroscopic data resolve ambiguities in the stereochemistry of this compound derivatives?

For chiral derivatives (e.g., α-methyl analogs):

  • Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers via C=O and methoxy group vibrations.
  • NOESY NMR : Identifies spatial proximity between ethyl protons and methoxy/aryl groups to confirm conformation .

Q. What are the challenges in scaling up this compound synthesis while maintaining green chemistry principles?

Key challenges include:

  • Solvent recovery : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling.
  • Catalyst reuse : Immobilized enzymes (e.g., lipases) reduce waste but require pH/temperature optimization .
  • Byproduct management : Distillation traps for volatile byproducts (e.g., ethanol) improve atom economy .

Q. How does the methoxy group’s position (ortho vs. para) influence the compound’s biological activity in structure-activity relationship (SAR) studies?

Ortho-substitution (2-methoxy) enhances lipid solubility and membrane permeability compared to para-substitution:

  • LogP values : this compound (LogP = 2.8) vs. para-analog (LogP = 2.3) .
  • Enzyme inhibition : Ortho-methoxy derivatives show higher affinity for cytochrome P450 isoforms due to steric interactions .

Q. Tables and Workflows

Q. Table 1. Comparative Reactivity of this compound Derivatives

Reaction TypeReagentProductYield (%)
Oxidation (C–O)KMnO₄, H₂O3-(2-Methoxyphenyl)propanoic acid85
Reduction (ester)LiAlH₄, THF3-(2-Methoxyphenyl)propan-1-ol78
Halogenation (OH→Cl)SOCl₂, DCMThis compound-Cl92

Q. Workflow for Data Contradiction Analysis

Hypothesis generation : Identify conflicting results (e.g., monomer vs. oligomer detection).

Multi-technique validation : Combine GC-MS, NMR, and GPC.

Mechanistic modeling : Use DFT to reconcile experimental and theoretical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.